molecular formula C14H12Br2 B1282024 1,2-Bis(4-bromophenyl)ethane CAS No. 19829-56-2

1,2-Bis(4-bromophenyl)ethane

Cat. No. B1282024
CAS RN: 19829-56-2
M. Wt: 340.05 g/mol
InChI Key: XDRPVMCAFPGETC-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)ethane is a chemical compound that is part of a broader class of brominated organic molecules. These compounds are often characterized by their bromine substituents attached to aromatic rings, which can significantly alter their physical, chemical, and biological properties. The presence of bromine atoms makes these compounds useful in various applications, including as intermediates in organic synthesis and as flame retardants due to their ability to inhibit the combustion process .

Synthesis Analysis

The synthesis of derivatives of 1,2-bis(4-bromophenyl)ethane can involve various chemical reactions. For instance, a sterically crowded bromobenzene derivative was prepared and converted to a phosphonous dichloride, which was then reacted with lithium phosphide to yield a compound with two diphosphene units . Another synthesis approach involves the reaction of 2-bromobenzoylisothiocyanate with ethylenediamine to produce 1,1'-bis(2-bromobenzoylthioureido)ethane . Additionally, the synthesis of 1,2-bis(3,4-di:methyl-phenyl) ethane was characterized by high recovery, short reaction time, and mild conditions .

Molecular Structure Analysis

The molecular structure of 1,2-bis(4-bromophenyl)ethane derivatives has been studied using various techniques. X-ray crystallography has been used to analyze the structure of a tungsten complex of a diphosphene derivative , and to determine the crystal structure of 1,1'-bis(2-bromobenzoylthioureido)ethane . The crystal structure of 1,2-bis(2-amino-phenoxy)ethane exhibits intermolecular close contacts and weak hydrogen-bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2-bis(4-bromophenyl)ethane derivatives includes their participation in thermal decomposition and complexation reactions. For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane involves a 1,3-hydrogen shift and bimolecular condensation reactions, leading to the formation of polybrominated dibenzo-p-dioxins . Bis(organostannyl)ethanes have been synthesized and shown to act as powerful bidentate Lewis acids, forming complexes with various ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-bis(4-bromophenyl)ethane derivatives are influenced by the substituents on the aromatic rings. For instance, the phase transition temperatures and thermodynamic parameters of polymers based on 1,2-bis(4-hydroxyphenyl)ethane with different substituents (H, F, CH3, Br, Cl, CF3) were studied, showing a decrease in isotropic-nematic transition temperatures with the increase of the breadth of the molecules . The liquid-crystalline properties of these polymers were further explored, revealing a hexagonal columnar mesophase in certain polyethers and copolyethers based on 1,2-bis(4-hydroxyphenyl)ethane .

Scientific Research Applications

Synthesis and Reaction Mechanism Studies

  • Synthesis of Imidazole Derivatives : 1,2-Bis(4-bromophenyl)ethane is utilized in the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, leveraging catalysis, oxidation, and cycloaddition reactions. Optimized conditions yield a product efficiency of 92.3% (Hu Zhi-zhi, 2009).

Flame Retardant Applications

  • Brominated Flame Retardants : 1,2-Bis(4-bromophenyl)ethane is a component in novel brominated flame retardants like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), used to enhance fire resistance in materials. Studies detail its thermal decomposition and associated mechanisms (M. Altarawneh & B. Dlugogorski, 2014).

Crystal Structure Analysis

  • Structural Characterization : The compound has been analyzed for its crystal structure, with studies focusing on variations in crystal packing and interaction behaviors. Hirshfeld surface analysis is used to understand these interactions (Simplicio González-Montiel et al., 2015).

Chemical Synthesis Applications

  • Preparation of Diphosphene Units : Research includes its application in preparing compounds with two diphosphene units, contributing to advancements in chemical synthesis and compound analysis (M. Yoshifuji, N. Shinohara & Kozo Toyota, 1996).

Environmental Impact Studies

  • Environmental Monitoring : Studies have examined the presence and environmental impact of brominated flame retardants, including derivatives of 1,2-Bis(4-bromophenyl)ethane, in ecosystems like the Great Lakes (Rui-qiang Yang et al., 2012).

Ligand Preparation in Catalysis

  • Catalysis and Ligand Design : This compound is also significant in preparing ligands for metal complexes, contributing to catalysis research and applications, such as asymmetric hydrogenation (T. Imamoto et al., 1995).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H318 (causes serious eye damage), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary statements include P273 (avoid release to the environment), P280 (wear protective gloves/eye protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .

Future Directions

The use of 1,2-Bis(4-bromophenyl)ethane in the synthesis of novel biphenylethane-based wires for molecular electronics suggests potential applications in the field of nanoscale electronic devices . The compound’s role as a key intermediate in these syntheses indicates that it may be of interest in future research and development efforts within this area .

properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPVMCAFPGETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503730
Record name 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-bromophenyl)ethane

CAS RN

19829-56-2
Record name 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
LC Rong, XY Li, CS Yao, HY Wang… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C20H12Br2N2·0.5C14H12Br2O2, was synthesized by the one-pot reaction of benzofurazan oxide and 1,2-bis(4-bromophenyl)ethane-1,2-dione induced by a low-…
Number of citations: 7 scripts.iucr.org
E Galán, ML Perrin, M Lutz… - Organic & …, 2016 - pubs.rsc.org
We have described the synthesis of novel biphenylethane-based wires for molecular electronics. Exceptional single-molecule diode behavior was predicted for unsymmetrically …
Number of citations: 11 pubs.rsc.org
Z Wu, Q Hong, X Wang, H Shi, T Zhang… - Journal of Materials …, 2023 - pubs.rsc.org
Generation of clean hydrogen (H2) energy by photocatalytic water-splitting is a prospective method for solving the global energy crisis and environmental pollution and the design of …
Number of citations: 6 pubs.rsc.org
S Devika, KN Shraddha, NS Begum - IUCrData, 2019 - iucrdata.iucr.org
In the title compound, C31H24Br2Cl2N2O, the dihedral angles subtended by the tert-butyl-phenyl, 4,6-dichlorophenol and 4-bromophenyl (×2) rings are 70.7 (3), 8.1 (3), 28.1 (3) and …
Number of citations: 5 iucrdata.iucr.org
L Marin, J Kudrjasova, P Verstappen… - The Journal of …, 2015 - ACS Publications
A series of fully conjugated quinoxaline-based oligophenylene macrocycles is synthesized by Ni 0 -mediated Yamamoto-type diaryl homocoupling of (fluorinated) 2,3-bis(4′-…
Number of citations: 19 pubs.acs.org
F Ranjbari, S Hemmati… - Letters in Organic …, 2020 - ingentaconnect.com
Dipyrromethanes are useful intermediates in the synthesis of porphyrins and their analogs. In this paper, we report the synthesis of a new bis(dipyrromethane) {(E)-1,2-bis[4-[di(1H-pyrrol…
Number of citations: 2 www.ingentaconnect.com
A Schwarzer, E Weber - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C29H18Br2O, crystallizes as black–violet plates. The molecule displays a paddle-wheel conformation and the crystal packing is stabilized by C—H⋯π (C—H⋯π …
Number of citations: 2 scripts.iucr.org
VD Kadu, SP Khadul, GJ Kothe… - Asian Journal of Organic …, 2022 - Wiley Online Library
A simple copper catalyzed “one‐pot” process has been developed for synthesis of polysubstituted imidazoles via direct oxidative N‐α‐C(sp 3 )‐H functionalization of arylmethylamines. …
Number of citations: 1 onlinelibrary.wiley.com
Y Shi, X Chen, Z Mi, R Zheng, J Fan, Q Gu… - Chemical Research in …, 2019 - Springer
Two new compounds, 4-(2-bromophenyl-4,5-diphenyl-imidazol-1-yl)aniline(probe 1) and 4-[2,4,5-tris(4-bromophenyl)-1H-imidazol-1-yl]aniline(probe 2), were synthesized via a soft and …
Number of citations: 6 link.springer.com
B Zhang, XC Chen, X Chen, CP Wang - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 2,3-Bis(4-bromophenyl)quinoxaline Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo …
Number of citations: 3 scripts.iucr.org

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